molecular formula C10H13N3 B1490400 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098133-56-1

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1490400
CAS No.: 2098133-56-1
M. Wt: 175.23 g/mol
InChI Key: LUIOWTOPLOWPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound is built around the 1H-imidazo[1,2-b]pyrazole scaffold, a heterocyclic system of significant interest due to its diverse bioactivities and potential as a non-classical isostere of the indole ring, which can lead to improved solubility and metabolic stability in drug candidates . The core scaffold has demonstrated relevance in multi-target pharmacology, with research indicating its potential to interfere with key cellular signaling pathways. Studies on closely related imidazo[1,2-b]pyrazole derivatives have shown inhibitory effects on pathways involved in cancer and inflammation, including the phosphorylation of p38MAPK and ERK1/2 . This makes such compounds valuable tools for investigating cancer progression, metastasis, and tumor-related inflammation. Furthermore, derivatives of this scaffold have been evaluated for their ability to inhibit reactive oxygen species (ROS) production and human platelet aggregation, underscoring their utility in cardiovascular and inflammatory disease research . Researchers can utilize this compound as a key synthetic intermediate or building block for the development of novel therapeutic agents. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-12-5-6-13-10(12)7-9(11-13)8-3-4-8/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIOWTOPLOWPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction.

Additionally, this compound has been found to bind to certain receptor proteins, such as G-protein coupled receptors (GPCRs). This binding can modulate the signaling pathways associated with these receptors, leading to various downstream effects on cellular processes. The nature of these interactions is often characterized by high affinity binding, which can result in significant changes in the activity of the target proteins.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can affect cell proliferation and survival.

Furthermore, this compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of various genes, thereby influencing cellular metabolism and function. The compound’s effects on cellular metabolism are particularly notable, as it can alter the activity of key metabolic enzymes and pathways, leading to shifts in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, its interaction with cytochrome P450 enzymes involves binding to the active site of the enzyme, which can inhibit or activate the enzyme’s catalytic activity.

In addition to enzyme interactions, this compound can also modulate the activity of transcription factors by binding to their regulatory domains. This binding can either enhance or inhibit the transcription factor’s ability to regulate gene expression, leading to changes in the expression of target genes. These molecular interactions are often mediated by specific binding motifs and structural features of the compound, which allow it to interact with its targets with high specificity and affinity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products may have different biochemical properties and effects compared to the parent compound.

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. For instance, prolonged exposure can lead to sustained changes in gene expression and metabolic activity, which may result in altered cellular homeostasis and function

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. One of the key enzymes it interacts with is cytochrome P450, which plays a central role in the metabolism of xenobiotics and endogenous compounds. The compound can either inhibit or activate these enzymes, leading to changes in the metabolic flux and levels of various metabolites.

Additionally, this compound can influence the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. By modulating these pathways, the compound can affect cellular energy production and overall metabolic homeostasis. The interactions with cofactors, such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), further contribute to its effects on metabolic pathways.

Biological Activity

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H15N5
  • Molecular Weight : 203.27 g/mol
  • CAS Number : Not specified

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to act as a competitive inhibitor for specific enzymes involved in metabolic pathways. Notably, it interacts with cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation, inhibiting its kinase activity and thereby inducing cell cycle arrest at the G1 phase .
  • Receptor Binding : It may also interact with various receptors to influence cellular signaling processes, potentially modulating pathways involved in cancer proliferation and inflammation.

Anticancer Activity

Recent studies indicate that this compound exhibits potent anticancer properties. For instance:

  • Inhibition of Cell Proliferation : The compound has been found to inhibit the proliferation of cancer cells in vitro, with mechanisms involving the modulation of key signaling pathways such as p38 MAPK and ERK phosphorylation in human umbilical vein endothelial cells (HUVECs) .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity:

  • Cytokine Inhibition : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In laboratory tests, it showed comparable efficacy to standard anti-inflammatory drugs like dexamethasone at specific concentrations .

Study on Enzyme Inhibition

A study highlighted the role of this compound in inhibiting CDK4. The findings suggested that the compound binds effectively to the active site of CDK4, leading to decreased kinase activity and subsequent cell cycle arrest in cancerous cells. This mechanism underlines its potential as an anticancer agent .

Comparative Analysis with Other Compounds

In comparative studies with other imidazo-pyrazole derivatives, 6-cyclopropyl-1-ethyl exhibited superior biological activity profiles against various cancer cell lines and inflammatory models. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the imidazo-pyrazole scaffold significantly influenced biological potency .

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerCDK4 inhibition leading to G1 phase arrest
Anti-inflammatoryInhibition of TNF-α and IL-6 production
Enzyme inhibitionCompetitive inhibition of specific metabolic enzymes

Scientific Research Applications

Medicinal Chemistry Applications

Potential Drug Development:
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole serves as a lead compound for developing pharmaceuticals targeting specific biological pathways. Its unique structural features allow it to interact with various enzymes and receptors, making it a candidate for treating diseases such as cancer and autoimmune disorders .

Anticancer Activity:
Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that compounds containing the imidazo[1,2-b]pyrazole structure can inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) and enhance the efficacy of established chemotherapeutics like doxorubicin .

Anti-inflammatory Properties:
In vitro studies have demonstrated that certain derivatives possess anti-inflammatory activity with IC₅₀ values comparable to standard anti-inflammatory drugs. The presence of specific substituents on the pyrazole ring plays a crucial role in enhancing this activity .

Biochemical Analysis

Biochemical Interactions:
this compound interacts with various biomolecules, including cyclin-dependent kinase 4 (CDK4), which is vital for cell cycle regulation. This interaction leads to the inhibition of kinase activity, resulting in cell cycle arrest at the G1 phase .

Toxicity Assessment:
Toxicity studies on mammalian cells have shown that several derivatives exhibit low cytotoxicity, with CC₅₀ values exceeding 500 µM. This favorable safety profile supports further development for therapeutic applications .

Agricultural Applications

Antifungal Activity:
Recent studies have evaluated the antifungal properties of synthesized pyrazole carboxamides against common plant pathogens. Some derivatives demonstrated EC₅₀ values lower than those of commercial fungicides, indicating their potential use in agriculture .

Data Tables

Application Area Findings
Anticancer Activity Significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines; synergistic effects with doxorubicin .
Anti-inflammatory Activity IC₅₀ values comparable to standard drugs; structure-dependent potency .
Biochemical Interactions Inhibition of CDK4 leading to G1 phase arrest in cancer cells .
Toxicity Profile Low cytotoxicity with CC₅₀ values > 500 µM .
Antifungal Properties EC₅₀ values lower than commercial fungicides .

Case Study 1: Anticancer Efficacy

A study evaluated various pyrazole derivatives, including this compound, for their anticancer properties. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound class. The study found that specific substituents enhanced COX-2 inhibitory activity, making these compounds promising candidates for developing new anti-inflammatory medications.

Comparison with Similar Compounds

Structural Analogues within the Imidazo[1,2-b]Pyrazole Family

The imidazo[1,2-b]pyrazole scaffold exhibits diverse bioactivities depending on substituents. Key structural analogues include:

Compound Name Substituents Key Properties/Bioactivities Reference
Pruvanserin Isostere (4) 1H-imidazo[1,2-b]pyrazole core logD: 1.2 , solubility >10 mg/mL
Ethyl 6-Methylsulfanyl Derivative 6-methylsulfanyl, 2-phenyl, ethyl ester π-π interactions, improved crystallinity
IMPY (2,3-Dihydro Derivative) Saturated pyrazole ring DNA synthesis inhibition, neurotoxicity
1-Isopropyl-6-Phenyl Derivative Isopropyl, phenyl groups N/A (PubChem data limited)

Key Findings :

  • Lipophilicity and Solubility : The replacement of indole with imidazo[1,2-b]pyrazole in pruvanserin reduces logD from 2.8 to 1.2 , significantly enhancing aqueous solubility .
  • Structural Flexibility : Ethyl 6-methylsulfanyl derivatives demonstrate π-π stacking interactions in crystal structures, which may stabilize drug-receptor binding .
Comparison with Other Heterocycles
Indole-Based Compounds (e.g., Pruvanserin)
  • Pruvanserin (Indole Core) : logD = 2.8 , solubility = <1 mg/mL .
  • Imidazo[1,2-b]Pyrazole Isostere : Lower lipophilicity (logD = 1.2 ) and higher solubility (>10 mg/mL) enable better membrane permeability and oral bioavailability .
Pyrazolo[1,5-a]Pyrimidines
  • These analogues exhibit antiviral and anticancer activities but require complex synthetic routes . In contrast, imidazo[1,2-b]pyrazoles can be synthesized via green, one-pot methods .
Imidazo[1,2-a]Pyridine Fused Triazoles

Preparation Methods

General Synthetic Approach

The synthesis of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds or α,β-unsaturated carbonyls. The key step is the formation of the fused imidazo[1,2-b]pyrazole ring system, which can be achieved through multicomponent reactions or stepwise cyclizations.

Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction

One of the most efficient and widely used methods for assembling the imidazo[1,2-b]pyrazole framework is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). This one-pot reaction involves:

  • A 3-aminopyrazole derivative,
  • An aldehyde,
  • An isocyanide,

in the presence of a Brønsted or Lewis acid catalyst, typically perchloric acid (HClO4), in acetonitrile solvent at room temperature. This method allows for the rapid and versatile synthesis of highly functionalized imidazo[1,2-b]pyrazoles with various substituents, including cyclopropyl groups, by choosing appropriate starting materials.

Stepwise Synthesis Route

A representative synthetic route involves the following steps:

  • Step 1: Synthesis of Pyrazole Precursors
    The preparation starts with the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds or cyanoacetamide derivatives to yield substituted 3-aminopyrazoles. For example, hydrazine monohydrate reacts with cyanoacetamide derivatives under reflux in ethanol to form 3-aminopyrazole intermediates.

  • Step 2: Formation of 3-Aminopyrazole-4-carboxamides
    The cyanoacetamide intermediates undergo condensation with N,N-dimethylformamide dimethyl acetal or related reagents to form synthones, which upon cyclization with hydrazine yield 3-aminopyrazole-4-carboxamides.

  • Step 3: One-Pot GBB Cyclocondensation
    The 3-aminopyrazole-4-carboxamide intermediates are subjected to the GBB three-component reaction with aldehydes and isocyanides under acidic catalysis to afford the imidazo[1,2-b]pyrazole core. The cyclopropyl substituent can be introduced via the choice of aldehyde or hydrazine derivatives bearing the cyclopropyl group.

  • Step 4: Alkylation to Introduce the Ethyl Group
    The 1-ethyl substituent on the imidazole nitrogen can be introduced by alkylation reactions such as Eschweiler–Clarke reductive methylation or other alkylation methods on the nitrogen atom after ring formation.

Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Pyrazole formation Hydrazine monohydrate, ethanol, reflux, 12 h 35–91 Formation of 3-aminopyrazole intermediates
Condensation N,N-dimethylformamide dimethyl acetal, toluene, 80°C, 6 h 49–98 Formation of synthones
Cyclization Hydrazine monohydrate, EtOH, reflux, 12 h 35–91 Formation of 3-aminopyrazole-4-carboxamides
GBB three-component reaction Aldehyde, isocyanide, HClO4 (20 mol%), MeCN, rt, 6 h 23–85 One-pot assembly of imidazo[1,2-b]pyrazoles
Alkylation (optional) Eschweiler–Clarke reductive methylation Variable Introduction of ethyl substituent on N1

Notes on Reaction Optimization and Side Reactions

  • The GBB reaction can produce minor oxidative side products such as dehydrogenated 3-imino derivatives; thus, conducting the reaction under an inert argon atmosphere improves product purity.
  • The choice of aldehyde and isocyanide components directly influences the substitution pattern on the final imidazo[1,2-b]pyrazole scaffold, enabling structural diversity and functionalization.
  • The reaction conditions, including solvent, catalyst loading, and temperature, are optimized to balance yield and selectivity.

Analytical and Structural Confirmation

  • The synthesized compounds are characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structure and purity.
  • NMR data typically confirm the exclusive tautomeric form of the imidazo[1,2-b]pyrazole ring system.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclocondensation of hydrazines with α,β-unsaturated carbonyls Hydrazine derivatives, carbonyl compounds Reflux in ethanol or suitable solvent Direct formation of pyrazole ring May require multiple steps
Groebke–Blackburn–Bienaymé (GBB) three-component reaction 3-aminopyrazole, aldehyde, isocyanide, HClO4 catalyst Room temperature, MeCN solvent One-pot, versatile, high functionalization Minor oxidative side products possible
Alkylation for N1-ethyl substitution Alkylating agents or reductive methylation reagents Variable, often mild conditions Efficient introduction of ethyl group Requires additional step

Q & A

Q. What are the key structural features of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole, and how do they influence its biological activity?

The compound comprises a fused imidazole-pyrazole core with a cyclopropyl group at position 6 and an ethyl group at position 1. The cyclopropyl group enhances steric hindrance and metabolic stability, while the ethyl substituent modulates lipophilicity, affecting membrane permeability. These structural features enable interactions with biological targets like enzymes (e.g., kinases) or receptors (e.g., 5-HT3), as observed in related imidazo[1,2-b]pyrazole derivatives .

Q. What synthetic routes are commonly employed for preparing this compound?

A one-pot synthesis method using hydrazine hydrate, ethoxymethylene malononitrile derivatives, aldehydes, and isocyanides is a streamlined approach. Cyclization under acidic conditions (e.g., formamide with HCl) at elevated temperatures (50–140°C) is typical. Purification often involves column chromatography or recrystallization .

Q. How is the compound characterized post-synthesis?

Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms regioselectivity and substituent placement. Mass spectrometry validates molecular weight (MW: ~162.19 g/mol), while X-ray crystallography resolves tautomeric forms (e.g., 1H vs. 5H configurations). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What in vitro assays are used for preliminary biological screening?

Common assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2).
  • Receptor binding : Radioligand displacement studies for serotonin receptors (5-HT3) .

Advanced Research Questions

Q. How does the cyclopropyl group at position 6 influence the compound’s pharmacokinetic properties compared to other substituents (e.g., methylthio or thiophene)?

Cyclopropyl substituents reduce metabolic oxidation by cytochrome P450 enzymes, improving half-life. In contrast, methylthio groups (e.g., in 6-methylthio analogs) enhance electrophilicity but increase susceptibility to glutathione conjugation. Thiophene-containing derivatives show higher logP values, impacting blood-brain barrier penetration .

Q. What contradictory findings exist regarding the compound’s mechanism of action in cancer studies?

Some studies report caspase-dependent apoptosis via mitochondrial pathways (e.g., Bax/Bcl-2 modulation), while others suggest ROS-independent ER stress mechanisms. Discrepancies may arise from cell-type-specific target expression or variable substituent effects in analogs .

Q. How can selective functionalization of the imidazo[1,2-b]pyrazole scaffold be achieved for structure-activity relationship (SAR) studies?

Br/Mg-exchange or regioselective magnesiation (using TMP-bases) enables functionalization at positions 2 or 7. Electrophilic trapping with aldehydes or halogens yields derivatives with tailored solubility (e.g., carboxamide groups) or bioactivity (e.g., halogenated analogs) .

Q. What computational strategies are used to predict target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) with homology-modeled 5-HT3 receptors identifies key binding residues (e.g., Trp156, Tyr207). Density functional theory (DFT) calculations predict charge distribution and tautomer stability, correlating with experimental IC₅₀ values .

Q. How does the compound’s solubility profile compare to indole-based analogs, and what formulation strategies address limitations?

The imidazo[1,2-b]pyrazole core exhibits higher aqueous solubility (logD ~1.2) than indole derivatives (logD ~2.8) due to reduced aromaticity and hydrogen-bonding capacity. Nanoemulsions or cyclodextrin complexes further enhance bioavailability for in vivo applications .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Cancer : Xenograft models (e.g., HT-29 colorectal tumors) with oral dosing (10–50 mg/kg) and PET imaging for pharmacokinetic tracking.
  • CNS disorders : Rodent models of anxiety (elevated plus maze) or pain (formalin test) to assess 5-HT3 receptor modulation .

Data Contradiction Analysis

Q. Why do some studies report potent 5-HT3 antagonism while others show no receptor activity?

Discrepancies may stem from:

  • Substituent positioning : Ethyl groups at position 1 vs. cyclopentylmethyl groups () alter steric compatibility with receptor pockets.
  • Assay conditions : Differences in buffer pH (affecting NH tautomerism) or endogenous serotonin levels in cell models .

Q. How can researchers resolve conflicting cytotoxicity data across cell lines?

Meta-analysis of transcriptomic datasets (e.g., CCLE) identifies cell lines with overexpression of putative targets (e.g., kinases). Dose-response curves with selective inhibitors (e.g., imatinib for Abl kinase) validate target engagement .

Methodological Recommendations

  • Synthetic Optimization : Use continuous flow reactors for scaled-up production, reducing reaction times from hours to minutes .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity, ondansetron for 5-HT3) and validate findings across ≥3 independent replicates .
  • Computational Validation : Cross-validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.